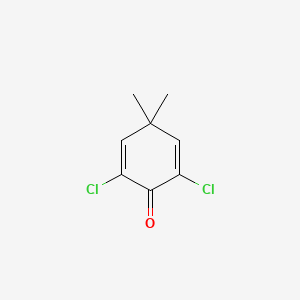
2,6-Dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes two chlorine atoms and two methyl groups attached to a cyclohexa-2,5-dien-1-one ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one typically involves the chlorination of 4,4-dimethylcyclohexa-2,5-dien-1-one. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to improve the scalability and safety of the production process .
化学反应分析
Types of Reactions
2,6-Dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated cyclohexadienes .
科学研究应用
2,6-Dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and other biochemical processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2,6-Dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one exerts its effects involves its electrophilic nature. The compound can act as an electrophile in various reactions, interacting with nucleophiles to form new chemical bonds. This reactivity is due to the electron-withdrawing effects of the chlorine atoms and the electron-donating effects of the methyl groups, which create a polarized molecule with reactive sites .
相似化合物的比较
Similar Compounds
4,4-Dimethylcyclohexa-2,5-dien-1-one: Lacks the chlorine atoms, making it less reactive in electrophilic substitution reactions.
2,6-Dibromo-4,4-dimethylcyclohexa-2,5-dien-1-one: Similar structure but with bromine atoms instead of chlorine, which can affect its reactivity and applications.
2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dien-1-one:
Uniqueness
2,6-Dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of chlorine atoms at the 2 and 6 positions makes it particularly useful in electrophilic substitution reactions and as a building block in organic synthesis .
属性
CAS 编号 |
61305-56-4 |
|---|---|
分子式 |
C8H8Cl2O |
分子量 |
191.05 g/mol |
IUPAC 名称 |
2,6-dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H8Cl2O/c1-8(2)3-5(9)7(11)6(10)4-8/h3-4H,1-2H3 |
InChI 键 |
FBSGIKIEQVHNHJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=C(C(=O)C(=C1)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate](/img/structure/B14587273.png)
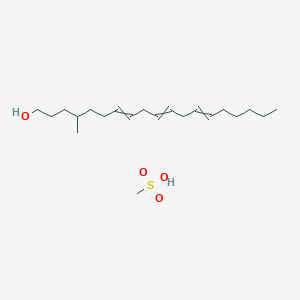
![1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B14587288.png)
![1-Pentanone, 1-[3-(chloromethyl)oxiranyl]-](/img/structure/B14587295.png)
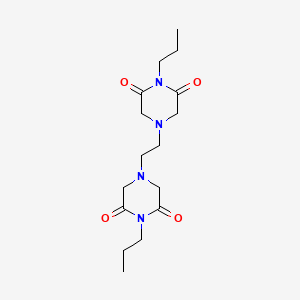
![7-[Acryloyl(nonyl)amino]heptanoic acid](/img/structure/B14587303.png)
![1,3,3-Trimethyl-2-[2-(4-nitroanilino)ethenyl]-3H-indol-1-ium iodide](/img/structure/B14587318.png)
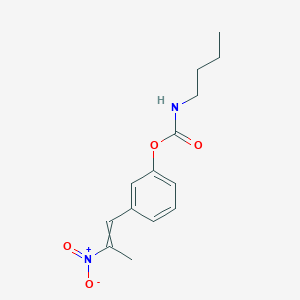
![N'-[(4-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14587337.png)

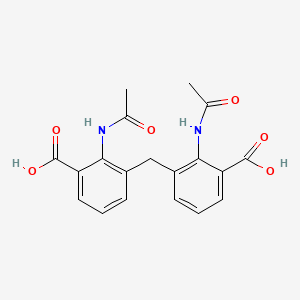
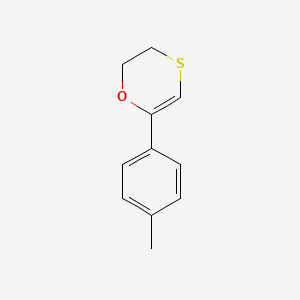
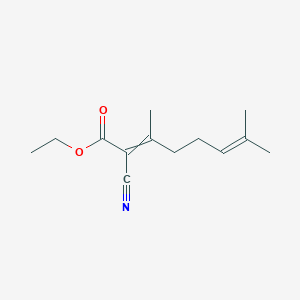
![2-[(18-Bromooctadecyl)oxy]oxane](/img/structure/B14587367.png)
